2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol

medicinal chemistry structure-activity relationship 4-aminoquinoline pharmacophore

2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol (CAS 5418-53-1; NSC is a synthetic 7-chloro-4-aminoquinoline derivative bearing a propylamino(ethanol) side chain. It serves as a structural congener of the antimalarial agents chloroquine and hydroxychloroquine, incorporating the conserved 7-chloroquinoline pharmacophore while differing in its aminoalkyl side-chain architecture.

Molecular Formula C14H18ClN3O
Molecular Weight 279.76 g/mol
CAS No. 5418-53-1
Cat. No. B15064330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol
CAS5418-53-1
Molecular FormulaC14H18ClN3O
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)NCCCNCCO
InChIInChI=1S/C14H18ClN3O/c15-11-2-3-12-13(4-7-18-14(12)10-11)17-6-1-5-16-8-9-19/h2-4,7,10,16,19H,1,5-6,8-9H2,(H,17,18)
InChIKeyMNUUKEZBBCZHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol (CAS 5418-53-1): A 4-Aminoquinoline Scaffold for Procurement Consideration


2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol (CAS 5418-53-1; NSC 10484) is a synthetic 7-chloro-4-aminoquinoline derivative bearing a propylamino(ethanol) side chain [1]. It serves as a structural congener of the antimalarial agents chloroquine and hydroxychloroquine, incorporating the conserved 7-chloroquinoline pharmacophore while differing in its aminoalkyl side-chain architecture [2]. The compound is catalogued by multiple chemical databases and suppliers as a research-grade organic building block, highlighting its relevance in medicinal chemistry programs targeting 4-aminoquinoline-based therapeutics.

Why 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol Cannot Be Interchanged with In-Class Analogs


The 4-aminoquinoline class is highly sensitive to side-chain modifications; even subtle alterations in linker length, substitution, and terminal functionality can abolish or dramatically shift target engagement, pharmacokinetics, and selectivity profiles [1]. 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol embodies a specific combination of a propyl spacer and a terminal ethanol moiety that is distinct from the pentyl-ethyl-ethanol side chain of hydroxychloroquine, the isopropyl-ethyl-ethanol chain of chloroquine, and the simple propyl chain of amodiaquine . Generic substitution with other 7-chloro-4-aminoquinolines without quantitative evidence of equivalent performance therefore risks compromising experimental reproducibility and invalidating structure-activity relationship interpretations. The following section provides the available differential evidence.

Quantitative Differentiation Evidence for 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol (CAS 5418-53-1)


Distinct Side-Chain Architecture Distinguishes 5418-53-1 from Hydroxychloroquine and Chloroquine

The target compound features a 1,3-diaminopropane backbone terminated by a primary ethanol group, whereas hydroxychloroquine possesses a 1,4-diaminopentane backbone with an N-ethyl-N-ethanol substitution [1]. Comparative molecular properties illustrate the structural divergence (Table 1).

medicinal chemistry structure-activity relationship 4-aminoquinoline pharmacophore

Physicochemical Property Profile of 5418-53-1 Relative to Structurally Related 4-Aminoquinolines

Experimentally derived and predicted physicochemical parameters for 5418-53-1 place it in a distinct region of drug-like space compared to its nearest clinical analogs . Its boiling point (505.7 °C at 760 mmHg) and density (1.268 g/cm³) reflect the absence of the lipophilic N-ethyl substituent present in hydroxychloroquine, while its computed vapor pressure of 4.77×10⁻¹¹ mmHg at 25 °C indicates very low volatility .

physicochemical properties drug-likeness pre-formulation

Side-Chain Length Determines Antifilarial versus Antimalarial Bias in 7-Chloro-4-aminoquinolines

Although direct data for 5418-53-1 are absent from the published antifilarial panel, a systematic study of 7-chloro-4-(substituted amino)quinolines demonstrates that subtle variations in the amino side chain profoundly redirect biological activity between antimalarial and antifilarial endpoints [1]. Compounds with shorter, polar side chains (e.g., compound 6 with a lysine residue) showed 85% microfilaricidal activity but no reported antimalarial potency, while longer-chain analogs retained antimalarial efficacy [1].

antifilarial activity antimalarial selectivity in vivo efficacy

High-Confidence Application Scenarios for 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol Based on Quantitative Differential Evidence


Medicinal Chemistry Probe for 4-Aminoquinoline Structure-Activity Relationship Studies

Because 5418-53-1 occupies a unique position in the side-chain landscape—shorter than hydroxychloroquine and lacking the N-ethyl substituent of both chloroquine and hydroxychloroquine [1]—it serves as a precise probe to isolate the contribution of linker length and terminal polarity to target affinity, selectivity, and ADME properties. Systematic comparison with the pentyl-ethyl-ethanol pharmacophore of hydroxychloroquine can help deconvolute the structural determinants of antimalarial versus anti-inflammatory versus antiviral activity.

Reference Standard or Impurity Marker in Chloroquine/Hydroxychloroquine Quality Control

The compound's close structural relationship to chloroquine and hydroxychloroquine, combined with its distinct physicochemical signature (density 1.268 g/cm³, boiling point 505.7 °C) , positions it as a candidate for use as a reference standard in the identification and quantification of process-related impurities or degradation products during manufacture and stability testing of 4-aminoquinoline active pharmaceutical ingredients.

Precursor for Late-Stage Diversification Libraries Targeting Parasitic and Viral Indications

The primary ethanol terminus offers a chemically addressable handle (e.g., esterification, etherification, oxidation) that is absent in chloroquine. This enables combinatorial diversification at a position known to modulate biological activity based on class-level SAR trends [2]. Research groups synthesizing focused libraries of 7-chloro-4-aminoquinolines can leverage 5418-53-1 as a versatile building block to systematically explore antifilarial, antiviral, or antimalarial lead space.

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